molecular formula C15H16BClO5 B1591611 3-Chloro-4-(3',5'-dimethoxybenzyloxy)phenylboronic acid CAS No. 849062-24-4

3-Chloro-4-(3',5'-dimethoxybenzyloxy)phenylboronic acid

Cat. No.: B1591611
CAS No.: 849062-24-4
M. Wt: 322.5 g/mol
InChI Key: ALGYTGHGIFYXPT-UHFFFAOYSA-N
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Description

3-Chloro-4-(3',5'-dimethoxybenzyloxy)phenylboronic acid: is a boronic acid derivative with the molecular formula C15H16BClO5 and a molecular weight of 322.55 g/mol . This compound is known for its utility in various organic synthesis reactions, particularly in the field of medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-(3',5'-dimethoxybenzyloxy)phenylboronic acid typically involves the reaction of 3-chloro-4-hydroxyphenylboronic acid with 3,5-dimethoxybenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Biaryl compounds: are typically formed in Suzuki-Miyaura coupling reactions.

    Substituted phenyl derivatives: are produced in nucleophilic substitution reactions.

Scientific Research Applications

Chemistry:

Biology:

  • Investigated for its potential as a biological probe due to its ability to interact with biomolecules.

Medicine:

  • Explored for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.

Industry:

Mechanism of Action

The primary mechanism of action for 3-Chloro-4-(3',5'-dimethoxybenzyloxy)phenylboronic acid involves its role as a boronic acid derivative . Boronic acids are known to form reversible covalent bonds with diols and other nucleophiles, making them useful in various chemical reactions. In Suzuki-Miyaura coupling reactions, the boronic acid moiety undergoes transmetalation with palladium, followed by reductive elimination to form the desired product .

Comparison with Similar Compounds

  • 3-Chlorophenylboronic acid
  • 3,5-Dimethoxyphenylboronic acid
  • Phenylboronic acid

Comparison:

Uniqueness: 3-Chloro-4-(3',5'-dimethoxybenzyloxy)phenylboronic acid is unique due to the presence of both the chloro and dimethoxybenzyl groups, which enhance its reactivity and versatility in various chemical reactions.

Properties

IUPAC Name

[3-chloro-4-[(3,5-dimethoxyphenyl)methoxy]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BClO5/c1-20-12-5-10(6-13(8-12)21-2)9-22-15-4-3-11(16(18)19)7-14(15)17/h3-8,18-19H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALGYTGHGIFYXPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)OCC2=CC(=CC(=C2)OC)OC)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BClO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50584547
Record name {3-Chloro-4-[(3,5-dimethoxyphenyl)methoxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50584547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849062-24-4
Record name B-[3-Chloro-4-[(3,5-dimethoxyphenyl)methoxy]phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=849062-24-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {3-Chloro-4-[(3,5-dimethoxyphenyl)methoxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50584547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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